molecular formula C13H24N2O4 B3233728 [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid CAS No. 1353953-35-1

[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid

Cat. No.: B3233728
CAS No.: 1353953-35-1
M. Wt: 272.34 g/mol
InChI Key: GKQDTAZDQABDDV-UHFFFAOYSA-N
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Description

[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid: is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The piperidine ring is then functionalized with an acetic acid moiety through various organic reactions, including esterification and hydrolysis .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is used as an intermediate for the preparation of more complex molecules. Its protected amine group allows for selective reactions without interference from the amine functionality .

Biology and Medicine: The compound is investigated for its potential use in drug development, particularly as a building block for designing molecules with therapeutic properties. Its structural features make it a candidate for studying enzyme interactions and receptor binding .

Industry: In the chemical industry, this compound is used in the synthesis of polymers and other materials where controlled functionalization is required .

Mechanism of Action

The mechanism of action of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid involves its ability to interact with biological molecules through its amine and carboxylic acid groups. The tert-butoxycarbonyl group provides protection during synthetic processes, which can be removed to expose the reactive amine group for further interactions. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid lies in its combination of a piperidine ring with a tert-butoxycarbonyl-protected amine and an acetic acid moiety. This structure provides versatility in synthetic applications and potential biological activity that is distinct from simpler tert-butoxycarbonyl-protected compounds .

Properties

IUPAC Name

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-6-4-5-7-15(10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDTAZDQABDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147523
Record name 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353953-35-1
Record name 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353953-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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